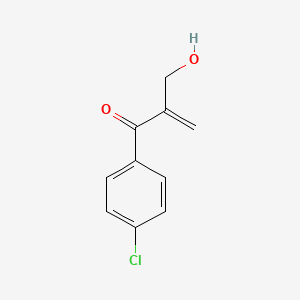
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate typically involves the reaction of N,N-dimethyl-3-aminopropylamine with tridecanoic acid to form the corresponding amide. This intermediate is then quaternized with ethyl sulfate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The quaternary ammonium group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve nucleophiles such as halides or hydroxides.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in the formation of substituted ammonium compounds.
Applications De Recherche Scientifique
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants, fabric softeners, and personal care products.
Mécanisme D'action
The antimicrobial action of N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
N-Ethyl-N,N-dimethyl-3-(tridecanoylamino)propan-1-aminium ethyl sulfate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications.
Propriétés
Numéro CAS |
646512-39-2 |
|---|---|
Formule moléculaire |
C22H48N2O5S |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
ethyl-dimethyl-[3-(tridecanoylamino)propyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C20H42N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-17-20(23)21-18-16-19-22(3,4)6-2;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
MJNMNKVFJMVKCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)
![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)
![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)
![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)

